![molecular formula C19H18Br2O2 B12825783 4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] CAS No. 223137-76-6](/img/structure/B12825783.png)
4,4'-Dibromo-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a heterocyclic organic compound with the molecular formula C19H18Br2O2 It is characterized by the presence of bromine and methoxy groups attached to a spirobi[indene] core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves the bromination of 7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove the bromine atoms and form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted spirobi[indene] derivatives.
Oxidation Reactions: Formation of carbonyl-containing spirobi[indene] derivatives.
Reduction Reactions: Formation of hydrocarbon spirobi[indene] derivatives.
Applications De Recherche Scientifique
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Dibromo-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-7,7’-diol
- 7,7’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]
- 4,4’-Dibromo-2,2’-dinitrobiphenyl
Uniqueness
4,4’-Dibromo-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is unique due to the presence of both bromine and methoxy groups on the spirobi[indene] core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
223137-76-6 |
|---|---|
Formule moléculaire |
C19H18Br2O2 |
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
7,7'-dibromo-4,4'-dimethoxy-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C19H18Br2O2/c1-22-15-5-3-13(20)11-7-9-19(17(11)15)10-8-12-14(21)4-6-16(23-2)18(12)19/h3-6H,7-10H2,1-2H3 |
Clé InChI |
CXSHFZOCKAZZTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)Br)CCC23CCC4=C(C=CC(=C34)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


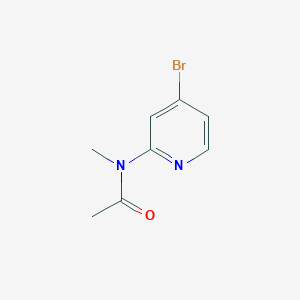
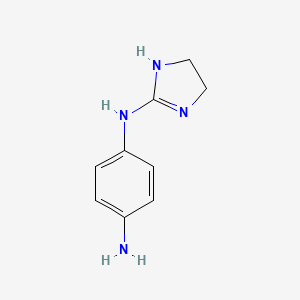
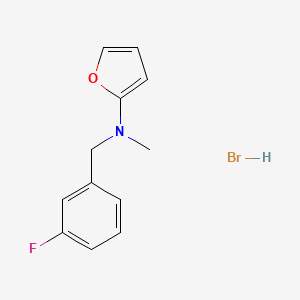
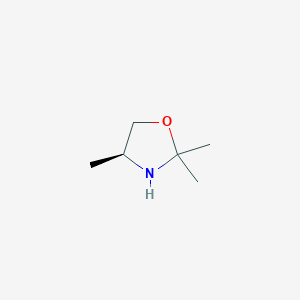
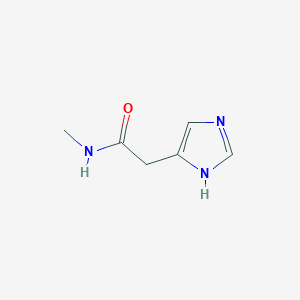
![(E)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12825741.png)
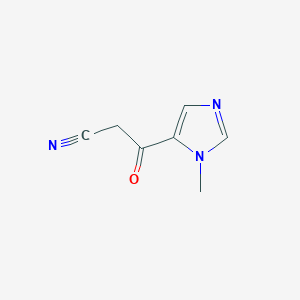
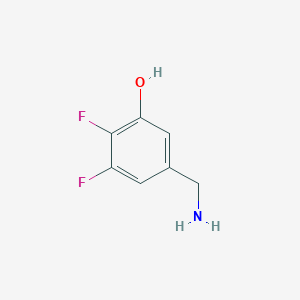
![6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12825754.png)
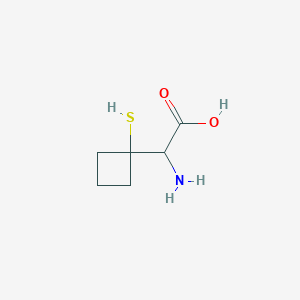
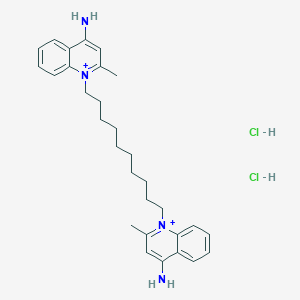

![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbonitrile](/img/structure/B12825789.png)
![(5E)-3-cyclohexyl-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B12825797.png)
